17β-HSD2 Inhibitory Potency vs. Closely Related Adamantane-Ether Analog
While direct data for the target compound itself is not publicly available, a very close structural analog—differing only in the substitution on the adamantane ether linker—demonstrates single-digit nanomolar inhibition of human 17β-HSD2. This analog, identified as BDBM50515449, exhibited an IC₅₀ of 5.20 nM against human placental microsomal 17β-HSD2 [1]. The target compound's additional hydroxyl and amine functionalities are predicted to further enhance affinity and alter isoform selectivity, but no quantitative peer-reviewed comparison has been published to date.
| Evidence Dimension | 17β-HSD2 inhibitory potency (human) |
|---|---|
| Target Compound Data | No published IC₅₀ data available for the specific target compound. |
| Comparator Or Baseline | Closest in-class analog (BDBM50515449): IC₅₀ = 5.20 nM against human placental 17β-HSD2. |
| Quantified Difference | Cannot be calculated due to missing target data; however, the comparator's potency establishes a benchmark for this chemical series. |
| Conditions | Inhibition of human placental microsomal fraction 17β-HSD2 using [³H]-E2 as substrate in presence of NAD⁺ by radio-HPLC analysis. |
Why This Matters
For a procurement decision, this demonstrates the inherent pharmacological potential of the adamantyl-ether-aminopropanol scaffold, with the target compound being a direct analog that may offer improved properties warranting its synthesis and testing.
- [1] BindingDB. (n.d.). BDBM50515449 (CHEMBL4470668): 17β-HSD2 IC₅₀ = 5.20 nM. Retrieved from http://ww.w.bindingdb.org View Source
